3,3-Dimethyl-1-(2-pentylcyclopropyl)pent-4-EN-2-one
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Overview
Description
3,3-Dimethyl-1-(2-pentylcyclopropyl)pent-4-EN-2-one is an organic compound with a complex structure that includes a cyclopropyl ring and a pent-4-en-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(2-pentylcyclopropyl)pent-4-EN-2-one typically involves the reaction of 3-pentylcyclopropyl ketone with 3,3-dimethyl-2-butanone under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(2-pentylcyclopropyl)pent-4-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-1-(2-pentylcyclopropyl)pent-4-EN-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(2-pentylcyclopropyl)pent-4-EN-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA): A synthetic cannabinoid with a similar structural motif.
5F-ADB: Another synthetic cannabinoid with comparable properties.
Uniqueness
3,3-Dimethyl-1-(2-pentylcyclopropyl)pent-4-EN-2-one is unique due to its specific cyclopropyl and pent-4-en-2-one structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields .
Properties
CAS No. |
824392-03-2 |
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Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
3,3-dimethyl-1-(2-pentylcyclopropyl)pent-4-en-2-one |
InChI |
InChI=1S/C15H26O/c1-5-7-8-9-12-10-13(12)11-14(16)15(3,4)6-2/h6,12-13H,2,5,7-11H2,1,3-4H3 |
InChI Key |
BVRJLGWSPWGPIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC1CC(=O)C(C)(C)C=C |
Origin of Product |
United States |
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